molecular formula C8H17N3O B7985255 N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

N-[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide

Cat. No.: B7985255
M. Wt: 171.24 g/mol
InChI Key: NKNKAXVZBNGAAZ-MRVPVSSYSA-N
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Description

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetamide group. The presence of an amino-ethyl side chain further enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide typically involves the reaction of pyrrolidine derivatives with acetamide precursors. One common method is the cyanoacetylation of amines, where the amine group of the pyrrolidine reacts with cyanoacetate derivatives under controlled conditions . This reaction can be carried out in the presence of catalysts such as sodium ethoxide or other base catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to ensure consistent production quality. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of substituted acetamides.

Scientific Research Applications

N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets. The amino-ethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target sites. These interactions can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-acetamide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the amino-ethyl side chain and acetamide group allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7(12)10-8-2-4-11(6-8)5-3-9/h8H,2-6,9H2,1H3,(H,10,12)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNKAXVZBNGAAZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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